AG-205

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

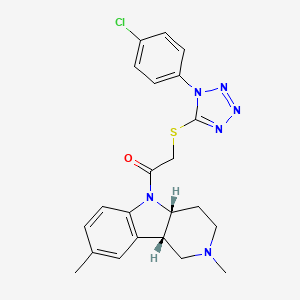

AG 205 是一种小分子,以其作为孕激素受体膜成分 1 (Pgrmc1) 配体的作用而闻名。 它的化学名称为顺式-2-[[1-(4-氯苯基)-1H-四唑-5-基]硫代]-1-(1,2,3,4,4a,9b-六氢-2,8-二甲基-5H-吡啶并[4,3-b]吲哚-5-基)-乙酮 。 这种化合物因其能够抑制癌细胞系的细胞周期进程和细胞活力而受到关注 .

准备方法

AG 205 可以通过一系列涉及四唑环的形成以及随后连接氯苯基和吡啶吲哚基团的化学反应合成。合成路线通常包括以下步骤:

四唑环的形成: 这涉及在酸性条件下将适当的腈与叠氮化钠反应,形成四唑环。

氯苯基基团的连接: 氯苯基基团通过亲核取代反应引入。

吡啶吲哚基团的形成: 这涉及将适当的前体环化以形成吡啶吲哚环系。

化学反应分析

AG 205 经历各种化学反应,包括:

氧化: AG 205 在特定条件下可以被氧化,形成氧化衍生物。

还原: 可以进行还原反应来修饰 AG 205 中存在的官能团。

取代: AG 205 中的氯苯基基团可以进行亲核取代反应,以引入不同的取代基。

科学研究应用

Cancer Therapy Applications

AG-205 has been primarily investigated for its role in inhibiting cancer cell growth. Research indicates that it selectively inhibits the proliferation of estrogen receptor-positive and triple-negative breast cancer cells.

Case Study: Breast Cancer Inhibition

- Objective : To evaluate the effectiveness of this compound on different breast cancer cell lines.

- Method : MTS assays were conducted to measure cell proliferation in response to this compound treatment.

- Findings : this compound demonstrated a dose-dependent inhibition of cell growth in both normal MCF10A breast cells and various breast cancer cell lines, indicating its potential as a therapeutic agent for treating breast cancer .

Table 1: Inhibition of Breast Cancer Cell Lines by this compound

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| MCF10A | 15 | Significant reduction in proliferation |

| ER-positive cells | 10 | Moderate inhibition |

| Triple-negative cells | 5 | High sensitivity |

Lipid Metabolism and Sphingolipid Synthesis

This compound has also been shown to influence lipid metabolism, particularly in sphingolipid synthesis. It inhibits the synthesis of sulfatides and galactosylceramide, which are critical components of cellular membranes.

Case Study: Sphingolipid Metabolism

- Objective : To assess the impact of this compound on sphingolipid synthesis in renal cancer cells.

- Method : Experiments were conducted using SMKT-R3 renal cancer cells and engineered Chinese hamster ovary (CHO) cells.

- Findings : this compound significantly inhibited sulfatide synthesis at low micromolar concentrations without affecting other membrane lipids. This suggests a targeted action on specific metabolic pathways .

Table 2: Effects of this compound on Sphingolipid Synthesis

| Cell Type | Concentration (µM) | Sulfatide Synthesis Inhibition (%) |

|---|---|---|

| SMKT-R3 | 5 | 80 |

| CHO (GalC synthesis) | 10 | 75 |

Antibacterial Properties

Emerging research indicates that this compound may possess antibacterial properties, particularly against Streptococcus pneumoniae by inhibiting FabK, an enzyme critical for lipid biosynthesis.

Case Study: Antibacterial Activity

- Objective : To determine the antibacterial efficacy of this compound against Streptococcus pneumoniae.

- Method : High-throughput screening was employed to assess the compound's ability to inhibit bacterial growth.

- Findings : this compound was identified as a potent inhibitor of FabK, leading to significant antibacterial activity .

Table 3: Antibacterial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (µM) | Effectiveness (%) |

|---|---|---|

| Streptococcus pneumoniae | 1.5 | 90 |

作用机制

AG 205 主要通过抑制孕激素受体膜成分 1 (Pgrmc1) 来发挥作用。这种抑制会影响各种细胞过程,包括细胞周期进程和细胞活力。 AG 205 改变了 Pgrmc1-血红素复合物的光谱性质,并抑制癌细胞活力和进程,特别是在表达 Pgrmc1 的细胞中 。 此外,AG 205 已被证明可以增加参与胆固醇生物合成和类固醇生成的基因的表达 .

相似化合物的比较

AG 205 在抑制 Pgrmc1 及其相关细胞过程的能力方面是独特的。类似的化合物包括:

奥特康唑: 一种抗真菌药物,也含有四唑环,并抑制细胞色素 P450.

奎尔康唑: 另一种含有四唑环的抗真菌药物,在结构特征方面与 AG 205 类似.

其他 Pgrmc1 抑制剂: 抑制 Pgrmc1 的化合物,尽管 AG 205 以其对癌细胞活力和类固醇生成的特异性作用而闻名.

生物活性

AG-205 is a compound with notable biological activity, particularly as an antagonist of the progesterone receptor membrane component 1 (PGRMC1). This article delves into its mechanisms, effects on various biological pathways, and potential therapeutic applications, supported by data tables and research findings.

This compound functions primarily as a PGRMC1 antagonist, influencing several cellular processes:

- Inhibition of Sphingolipid Synthesis : this compound has been shown to inhibit the synthesis of sulfatides and galactosylceramide in renal cancer cell lines. This inhibition occurs at low micromolar concentrations and is not dependent on PGRMC1 or PGRMC2 expression levels. The compound specifically targets the enzyme UDP-galactose: ceramide galactosyltransferase, crucial for sphingolipid metabolism .

- Impact on Cholesterol Biosynthesis : In human endometrial cells, this compound upregulates enzymes involved in cholesterol biosynthesis and steroidogenesis. This effect is independent of progesterone and related MAPR proteins, suggesting a direct influence on cellular lipid metabolism .

- Antibacterial Properties : Identified through high-throughput screening, this compound acts as a potent inhibitor of FabK, an enzyme involved in lipid biosynthesis in Streptococcus pneumoniae. This inhibition leads to antibacterial activity against this pathogen .

Cell Viability and Cancer Cell Lines

This compound has demonstrated significant effects on cancer cell viability:

- Lung Cancer Cells : Studies indicate that this compound inhibits cell cycle progression and reduces viability in lung cancer cell lines. Treatment with this compound resulted in a marked decrease in cell proliferation, showcasing its potential as an anti-cancer agent .

Case Studies

A case study involving this compound highlighted its role in inhibiting growth in specific cancer models. Cells treated with this compound showed reduced viability compared to untreated controls. The following table summarizes key findings from various studies:

| Study Focus | Cell Type | Concentration | Effect Observed |

|---|---|---|---|

| Sphingolipid Synthesis | SMKT-R3 Renal Cancer Cells | Low µM | Inhibition of sulfatide synthesis |

| Cholesterol Biosynthesis | Human Endometrial Cells | Variable | Upregulation of biosynthetic enzymes |

| Antibacterial Activity | S. pneumoniae | High-throughput screening | Inhibition of FabK activity |

| Lung Cancer Growth Inhibition | A549 Cells | 20 µM | Decreased cell viability |

属性

CAS 编号 |

1375078-57-1 |

|---|---|

分子式 |

C22H23ClN6OS |

分子量 |

455.0 g/mol |

IUPAC 名称 |

1-[(4aR,9bS)-2,8-dimethyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indol-5-yl]-2-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanylethanone |

InChI |

InChI=1S/C22H23ClN6OS/c1-14-3-8-19-17(11-14)18-12-27(2)10-9-20(18)28(19)21(30)13-31-22-24-25-26-29(22)16-6-4-15(23)5-7-16/h3-8,11,18,20H,9-10,12-13H2,1-2H3/t18-,20-/m1/s1 |

InChI 键 |

GJNBAISSZRNGTM-UYAOXDASSA-N |

SMILES |

CC1=CC2=C(C=C1)N(C3C2CN(CC3)C)C(=O)CSC4=NN=NN4C5=CC=C(C=C5)Cl |

手性 SMILES |

CC1=CC2=C(C=C1)N([C@H]3[C@@H]2CN(CC3)C)C(=O)CSC4=NN=NN4C5=CC=C(C=C5)Cl |

规范 SMILES |

CC1=CC2=C(C=C1)N(C3C2CN(CC3)C)C(=O)CSC4=NN=NN4C5=CC=C(C=C5)Cl |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

AG 205 cis-2-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-1-(1,2,3,4,4a,9b-hexahydro-2,8-dimethyl-5H-pyrido(4,3-b)indol-5-yl)-ethanone, cis-5-(((1-(4-chlorophenyl)-1H-tetraazol-5-yl)sulfanyl)acetyl)-2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido(4,3-b)indole |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。